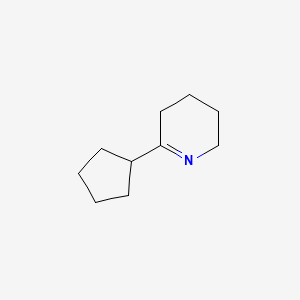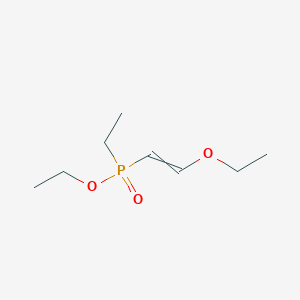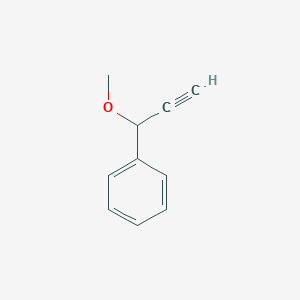
Chromium--platinum (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium–platinum (1/1) is a compound consisting of equal parts chromium and platinum. Both elements belong to the transition metals group and exhibit unique properties that make their combination particularly interesting for various applications. Chromium is known for its hardness and high melting point, while platinum is renowned for its catalytic properties and resistance to corrosion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of chromium–platinum (1/1) can be achieved through several methods, including co-precipitation, solid-state reactions, and electrochemical deposition. One common method involves the reduction of chromium and platinum salts in an aqueous solution, followed by the co-precipitation of the resulting metals.
Industrial Production Methods: In industrial settings, the production of chromium–platinum (1/1) often involves high-temperature solid-state reactions. Chromium and platinum powders are mixed in stoichiometric amounts and subjected to high temperatures in a controlled atmosphere to form the desired compound. Electrochemical deposition is another method used, where chromium and platinum ions are reduced onto a substrate to form a thin film of the compound.
化学反応の分析
Types of Reactions: Chromium–platinum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve ligands such as phosphines or amines, which can replace one of the metal atoms in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of chromium and platinum oxides, while reduction can yield pure chromium and platinum metals.
科学的研究の応用
Chromium–platinum (1/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of biosensors and drug delivery systems.
Medicine: Research is ongoing into its use in cancer treatment, where its ability to catalyze specific reactions could be harnessed to target cancer cells.
Industry: Chromium–platinum (1/1) is used in the production of high-performance materials, including corrosion-resistant coatings and advanced electronic components.
作用機序
Chromium–platinum (1/1) can be compared with other similar compounds, such as chromium–nickel and platinum–rhodium alloys. While chromium–nickel alloys are known for their corrosion resistance and mechanical strength, chromium–platinum (1/1) offers superior catalytic properties and thermal stability. Platinum–rhodium alloys, on the other hand, are widely used in high-temperature applications but lack the versatility of chromium–platinum (1/1) in catalytic processes.
類似化合物との比較
- Chromium–nickel
- Platinum–rhodium
- Chromium–cobalt
- Platinum–iridium
Chromium–platinum (1/1) stands out due to its unique combination of properties from both chromium and platinum, making it a valuable compound for a variety of applications in scientific research and industry.
特性
CAS番号 |
50811-45-5 |
|---|---|
分子式 |
CrPt |
分子量 |
247.08 g/mol |
IUPAC名 |
chromium;platinum |
InChI |
InChI=1S/Cr.Pt |
InChIキー |
MMAADVOQRITKKL-UHFFFAOYSA-N |
正規SMILES |
[Cr].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14668913.png)
![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)
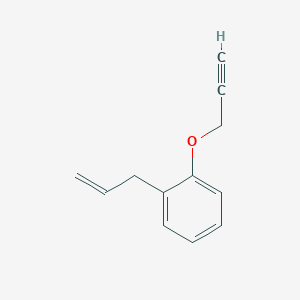

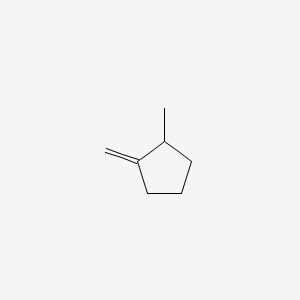

![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)
